molecular formula C23H20N4O5S3 B2612409 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-53-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2612409
CAS RN: 361480-53-7
M. Wt: 528.62
InChI Key: IPERHUHZPGMVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S3 and its molecular weight is 528.62. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Applications :

    • The synthesis of various substituted benzothiazoles and their derivatives, which share structural similarities with the compound , has been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
    • Another study synthesized N-substituted quinazoline derivatives, exhibiting diuretic and antihypertensive activities. These compounds are structurally related and provide insights into potential medical applications (Rahman et al., 2014).
  • Anticancer Potential :

    • Research on 2-substituted benzamides, similar to the compound , showed significant antiproliferative activities against various cancer cell lines, suggesting potential use in cancer treatment (Shao et al., 2014).
    • The synthesis of indapamide derivatives, which are structurally related, demonstrated proapoptotic activity in melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
  • Chemical Synthesis Techniques :

    • A study on the visible light-promoted synthesis of isoquinoline derivatives provides insights into advanced synthesis techniques that could be applicable for the compound (Liu et al., 2016).
    • The use of rhodium catalysis in the synthesis of dihydroisoquinolines, as explored in another study, could be relevant for the synthesis of similar complex molecules (He et al., 2016).
  • Diverse Pharmacological Applications :

    • Some studies have demonstrated the antimicrobial and anti-inflammatory potential of compounds structurally related to the compound , suggesting a wide range of pharmacological applications (Zablotskaya et al., 2013).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S3/c24-34(29,30)19-9-10-20-21(13-19)33-23(25-20)26-22(28)16-5-7-18(8-6-16)35(31,32)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H2,24,29,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPERHUHZPGMVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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